Methyl 2-(3-methoxy-4-nitrophenyl)acetate

Vue d'ensemble

Description

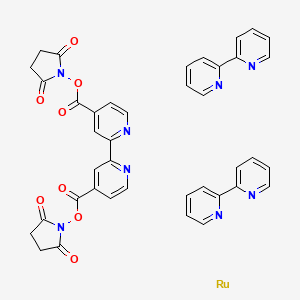

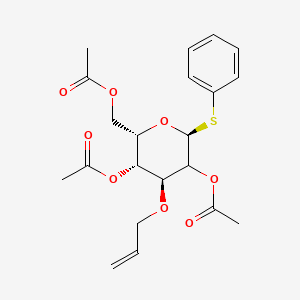

“Methyl 2-(3-methoxy-4-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . The IUPAC name for this compound is methyl (4-methoxy-3-nitrophenyl)acetate . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C(C=C(C=C1)CC(=O)OC)N+[O-] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I have access to.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 2-(3-methoxy-4-nitrophenyl)acetate and its derivatives have been utilized in the synthesis of complex organic compounds. For instance, intermediates like 5-methoxy-2-nitrophenylacetic acid and Methyl (5-methoxy-2-nitrophenylacetyl)acetoacetate have been employed in the synthesis of Indole-2-acetic acid methyl esters, highlighting their importance in constructing heterocyclic compounds with potential biological activities (S. Modi, R. C. Oglesby, S. Archer, 2003).

Nonlinear Optical Properties

Research on hydrazones derived from similar nitrophenyl compounds has demonstrated significant nonlinear optical properties, indicating potential applications in optical devices such as limiters and switches. The study found that compounds like 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide showed promising optical power limiting behavior at specific wavelengths, suggesting the role of nitrophenyl derivatives in developing new materials for optical applications (K. Naseema et al., 2010).

Environmental Applications

The photoassisted Fenton reaction has been used for the complete oxidation of contaminants in water, demonstrating the utility of nitrophenyl derivatives in environmental chemistry. Studies involving compounds like Metolachlor, which shares structural similarities with this compound, have shown efficient mineralization of harmful substances, indicating the potential of nitrophenyl compounds in water treatment processes (J. Pignatello, Yunfu. Sun, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Propriétés

IUPAC Name |

methyl 2-(3-methoxy-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9-5-7(6-10(12)16-2)3-4-8(9)11(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKMMODEJNGIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)